molecular formula C12H22NNaO6S B8022691 n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline

Cat. No.: B8022691
M. Wt: 331.36 g/mol
InChI Key: ZPCAZHPYLUKSMY-UHFFFAOYSA-M
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Description

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline is a chemical compound known for its unique structure and properties. It is widely used in various scientific and industrial applications due to its high solubility and reactivity. The compound is often utilized in diagnostic testing and biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline typically involves the reaction of 3-methylaniline with ethyl bromide in the presence of a base, followed by the introduction of a sulfopropyl group through a sulfonation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation or substituted anilines from nucleophilic substitution.

Scientific Research Applications

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline is extensively used in scientific research, including:

    Chemistry: It serves as a reagent in various chemical syntheses and analytical methods.

    Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.

    Medicine: It is employed in diagnostic tests, particularly in colorimetric assays for detecting enzymes and other biomarkers.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The pathways involved often include oxidative or reductive processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
  • n-Ethyl-n-(3-sulfopropyl)-m-anisidine
  • 3-(n-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

Uniqueness

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline is unique due to its specific functional groups, which confer high solubility and reactivity. This makes it particularly valuable in diagnostic and biochemical applications where these properties are essential.

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na.2H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCAZHPYLUKSMY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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